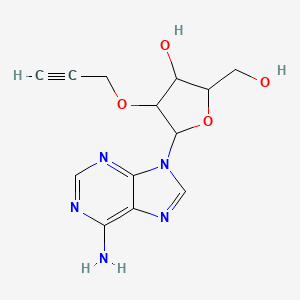

2'-o-Propargyladenosine

Description

Contextualization within Modified Nucleoside Analogs

2'-O-Propargyladenosine belongs to a class of molecules known as modified nucleoside analogs. immunomart.com These are synthetic compounds that mimic the structure of natural nucleosides—the building blocks of DNA and RNA—but contain specific chemical modifications. In the case of this compound, the key modification is the presence of a propargyl group attached to the 2'-hydroxyl position of the ribose sugar. nih.gov This seemingly small alteration has profound implications for its utility in research.

The introduction of the propargyl group, which contains a terminal alkyne, transforms the adenosine (B11128) molecule into a versatile chemical reporter. immunomart.com This alkyne functionality is relatively rare in biological systems, making it an ideal bioorthogonal handle. This means it can undergo specific chemical reactions within a complex biological environment without interfering with native biochemical processes.

Significance in Chemical Biology and Advanced Research Methodologies

The true significance of this compound lies in its role as a key reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. immunomart.com This highly efficient and specific reaction allows for the covalent ligation of the alkyne-containing this compound to a molecule bearing an azide (B81097) group. This has opened up a plethora of applications in advanced research methodologies.

One of the most prominent applications is in the metabolic labeling of RNA. When introduced to cells, this compound can be incorporated into newly synthesized RNA molecules by cellular enzymes. nih.gov The alkyne-tagged RNA can then be "clicked" to a variety of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. This enables researchers to visualize, isolate, and analyze newly transcribed RNA, providing invaluable insights into RNA dynamics, localization, and function. nih.gov This technique has been instrumental in studying gene expression and other fundamental cellular processes.

Furthermore, this compound serves as a crucial building block in the synthesis of more complex and functionally diverse molecules. Its propargyl group can be further modified to create intricate probes for studying specific biological interactions and pathways.

Chemical and Physical Properties of this compound

The utility of this compound in various research applications is underpinned by its specific chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C13H15N5O4 | immunomart.comhongene.com |

| Molecular Weight | 305.29 g/mol | immunomart.comhongene.com |

| Melting Point | 140-143 °C | nih.gov |

| Solubility | 10 mM in DMSO | immunomart.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Appearance | White to off-white solid | jenabioscience.com |

Detailed Research Findings

The application of this compound has led to significant advancements in several areas of academic research.

One notable area is in the synthesis of complex biological probes. For instance, researchers have utilized this compound as a starting material for the multi-step synthesis of 8-N3-2'-O-propargyl-cADPR, a bifunctional analog of cyclic ADP-ribose (cADPR). nih.gov This intricate molecule combines a photoactive group (8-azido) and a clickable handle (2'-O-propargyl) within a single structure, designed to identify cADPR binding proteins. nih.gov The synthesis involved the initial alkylation of unprotected adenosine with propargyl bromide in the presence of sodium hydride. nih.gov

Another key application lies in the site-specific modification of RNA for structural and functional studies. This compound can be incorporated into synthetic oligonucleotides using solid-phase synthesis. chimia.ch This allows for the precise placement of the alkyne handle at specific positions within an RNA sequence. This has been demonstrated in the development of miRNA Crosslinking and Immunoprecipitation (miR-CLIP) probes, where a 2'-O-propargyl adenosine is reacted with a trioxsalen (B1683662) azide. chimia.ch

Furthermore, the incorporation of this compound into RNA allows for the investigation of RNA-protein interactions. By attaching affinity tags like biotin to the alkyne group, researchers can pull down the modified RNA along with any interacting proteins, which can then be identified and characterized. This approach provides a powerful tool for mapping the cellular interactome of specific RNA molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHGEAZREAFNTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 O Propargyladenosine and Its Derivatives

Direct Alkylation Approaches for 2'-O-Propargyladenosine Synthesis

The direct alkylation of adenosine (B11128) is a common method for the synthesis of this compound. This approach involves the reaction of unprotected adenosine with propargyl bromide in the presence of a strong base.

One reported procedure utilizes sodium hydride (NaH) as the base and tetrabutylammonium (B224687) iodide (TBAI) as a phase-transfer catalyst. The reaction of unprotected adenosine with propargyl bromide under these conditions results in a mixture of products, including the desired this compound and its 3'-isomer, as well as other multiply alkylated species. The separation of the 2'- and 3'-isomers is a critical step and is typically achieved by chromatographic methods.

A more regioselective approach involves the use of a temporary protecting group for the 3' and 5' hydroxyl groups of adenosine. For instance, the 3',5'-O-tetraisopropyldisiloxane (TIPDS) group can be used to protect the 3' and 5' positions, leaving the 2'-hydroxyl group available for alkylation. The reaction of 3',5'-O-TIPDS-adenosine with propargyl bromide in the presence of a base like sodium hydride yields the 2'-O-propargylated intermediate. Subsequent deprotection of the TIPDS group with a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), affords the desired this compound in good yield.

| Method | Starting Material | Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| Direct Alkylation of Unprotected Adenosine | Adenosine | Propargyl bromide, Sodium hydride, Tetrabutylammonium iodide | Formation of a complex mixture of 2'- and 3'-isomers requiring chromatographic separation. | |

| Regioselective Alkylation with Protecting Groups | 3',5'-O-TIPDS-adenosine | Propargyl bromide, Sodium hydride; followed by Tetrabutylammonium fluoride for deprotection | Higher regioselectivity for the 2'-position, leading to a cleaner reaction and higher yield of the desired product. |

Chemoenzymatic Pathways for 2'-O-Propargyl Cyclic ADP-Ribose Analog Generation

Chemoenzymatic synthesis is a powerful strategy for the preparation of complex biomolecules like 2'-O-propargyl cyclic ADP-ribose (cADPR). This multi-step process combines chemical synthesis with enzymatic transformations to achieve high specificity and efficiency.

The synthesis of 2'-O-propargyl-cADPR begins with the chemical synthesis of this compound, as described in the previous section. The this compound is then subjected to a series of enzymatic reactions:

Phosphorylation: The 5'-hydroxyl group of this compound is phosphorylated to yield this compound monophosphate (2'-O-propargyl-AMP).

Coupling with Nicotinamide (B372718) Mononucleotide (NMN): The resulting 2'-O-propargyl-AMP is coupled with nicotinamide mononucleotide (NMN) to form the corresponding nicotinamide adenine (B156593) dinucleotide (NAD+) analog, 2'-O-propargyl-NAD+. This coupling is often facilitated by a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl).

Enzymatic Cyclization: The final step involves the enzymatic cyclization of 2'-O-propargyl-NAD+ to 2'-O-propargyl-cADPR. This reaction is catalyzed by an ADP-ribosyl cyclase, such as the enzyme from Aplysia californica. This enzyme recognizes the modified NAD+ analog as a substrate and efficiently converts it to the desired cyclic product.

This chemoenzymatic approach has also been successfully applied to the synthesis of more complex analogs, such as 8-azido-2'-O-propargyl-cADPR, demonstrating the versatility of this method. The broad substrate specificity of enzymes like Aplysia ADP-ribosyl cyclase is a key advantage of this strategy.

Preparation of 2'-O-Propargyl Nucleoside Triphosphates for Enzymatic Applications

The synthesis of 2'-O-propargyl nucleoside triphosphates is a prerequisite for their use in enzymatic applications, such as the enzymatic synthesis of modified oligonucleotides. This compound can be efficiently converted to its corresponding 5'-triphosphate (2'-O-propargyl-ATP or pATP) through established phosphorylation methods.

While the specific details of the phosphorylation can vary, a common approach involves a one-pot reaction using phosphoryl chloride (POCl3) in trimethyl phosphate (B84403). This is followed by the addition of pyrophosphate to form the triphosphate. Enzymatic methods using a series of kinases can also be employed for a more controlled synthesis.

Once synthesized, these 2'-O-propargyl nucleoside triphosphates can serve as substrates for DNA polymerases. Studies have shown that polymerases such as 9°N and Therminator DNA polymerases can successfully incorporate this compound triphosphate into a growing DNA strand during primer extension experiments. This enzymatic incorporation provides a powerful tool for introducing the propargyl group at specific positions within an oligonucleotide.

| Nucleoside Triphosphate | DNA Polymerase | Application | Reference |

|---|---|---|---|

| This compound triphosphate (pATP) | 9°N DNA polymerase, Therminator DNA polymerase | Enzymatic incorporation into oligonucleotides for post-synthetic modification. | , |

| 2'-O-propargyluridine triphosphate (pUTP) | 9°N DNA polymerase, Therminator DNA polymerase | Enzymatic incorporation into oligonucleotides for post-synthetic modification. | , |

| 2'-O-propargylguanosine triphosphate (pGTP) | 9°N DNA polymerase, Therminator DNA polymerase | Enzymatic incorporation into oligonucleotides for post-synthetic modification. | , |

Solid-Phase Synthesis Strategies for Oligonucleotide Integration

Solid-phase synthesis is the standard method for the chemical synthesis of oligonucleotides. To incorporate this compound into an oligonucleotide using this method, a corresponding phosphoramidite (B1245037) building block is required. This involves the synthesis of a this compound derivative that is protected at the 5'-hydroxyl group (typically with a dimethoxytrityl, DMT, group) and phosphitylated at the 3'-hydroxyl group.

The general steps for solid-phase oligonucleotide synthesis are as follows:

DMT Removal (Deprotection): The synthesis begins with the removal of the DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support.

Coupling: The this compound phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.

This four-step cycle is repeated for each subsequent nucleotide until the desired oligonucleotide sequence is assembled. The use of a this compound phosphoramidite allows for the site-specific incorporation of this modified nucleoside at any desired position within the oligonucleotide.

Post-Synthetic Derivatization Techniques Utilizing the Propargyl Moiety

A key advantage of incorporating a propargyl group into a biomolecule is its ability to undergo highly specific and efficient "click" chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alkyne of the propargyl group reacts with an azide-functionalized molecule to form a stable triazole linkage.

This post-synthetic derivatization strategy is widely used to label oligonucleotides containing this compound with a variety of functional molecules, such as fluorescent dyes, biotin (B1667282), or other reporter groups. For example, oligonucleotides containing this compound have been successfully labeled with the fluorescent dye Nile red azide (B81097). This allows for the visualization and tracking of the modified oligonucleotide in biological systems.

The ability to perform this labeling post-synthetically is highly advantageous as it avoids the need to synthesize complex labeled phosphoramidites that may not be compatible with the conditions of solid-phase oligonucleotide synthesis. The high efficiency and biocompatibility of the click reaction make this a powerful tool for a wide range of applications in chemical biology and diagnostics.

Biochemical and Cellular Activity Profiles of 2 O Propargyladenosine Analogs

Modulation of Enzymatic Processes

The introduction of a propargyl group at the 2'-hydroxyl position of adenosine (B11128) confers novel biochemical properties upon the molecule, enabling it to interact with and modulate the activity of various key enzymes involved in fundamental cellular processes. These interactions can lead to significant perturbations in nucleic acid synthesis, intracellular signaling, and epigenetic modifications.

Interaction with Viral DNA Polymerases and DNA Synthesis Perturbation

Nucleoside analogs are a cornerstone of antiviral therapy, often functioning by targeting viral DNA polymerases. ekb.eg These enzymes are crucial for the replication of viral genomes. nih.gov The mechanism of action for many of these antiviral agents involves their conversion to the triphosphate form within the cell, which then acts as a competitive inhibitor or a chain-terminating substrate for the viral DNA polymerase. nih.govresearchgate.net

The incorporation of a nucleoside analog lacking a 3'-hydroxyl group, or one that is sterically hindered, into a growing DNA chain prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting DNA elongation. nih.govmdpi.com While the direct inhibitory effect of 2'-O-Propargyladenosine on viral DNA polymerases is not extensively documented in publicly available research, the substrate potential of its triphosphate form (2'-O-propargyl-ATP) has been demonstrated for certain DNA polymerases. Specifically, this compound triphosphate, along with its uridine, guanosine, and cytidine (B196190) counterparts, has been shown to be successfully incorporated into oligonucleotides by Therminator and 9°N DNA polymerases. nih.gov This indicates that the 2'-O-propargyl modification is tolerated by the active site of these enzymes.

Influence on ADP-Ribosyl Cyclase Activity and Intracellular Calcium Signaling

ADP-ribosyl cyclases are enzymes that catalyze the synthesis of cyclic ADP-ribose (cADPR), a potent second messenger that mobilizes intracellular calcium (Ca2+) from endoplasmic reticulum stores. jmu.edu This process is a vital component of intracellular calcium signaling, which governs a multitude of cellular functions. nih.gov

The analog 2'-O-propargyl-cADPR has been synthesized and shown to function as an agonist of cADPR-induced calcium release. In studies using sea urchin egg homogenates, a well-established model for studying calcium signaling, 2'-O-propargyl-cADPR was effective at eliciting Ca2+ release at low concentrations. This finding demonstrates that the introduction of the 2'-O-propargyl group does not abolish, and in fact preserves, the molecule's ability to activate the cellular machinery responsible for calcium mobilization.

The chemoenzymatic synthesis of 2'-O-propargyl-cADPR involves the initial phosphorylation of this compound to its monophosphate, followed by coupling with nicotinamide (B372718) mononucleotide (NMN) to form the NAD+ analog. This analog is then cyclized by an ADP-ribosyl cyclase, such as the one from Aplysia californica, to produce 2'-O-propargyl-cADPR. The fact that the modified NAD+ analog is recognized and converted by the enzyme indicates that the 2'-O-propargyl group is tolerated within the enzyme's active site.

Impact on RNA Methyltransferase Systems, such as METTL3-14

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and is installed by a methyltransferase complex, with METTL3 and METTL14 forming the core catalytic components. nih.gov This modification plays a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. frontiersin.org

While direct studies on the impact of this compound on the METTL3-14 complex are limited, research on other adenosine analogs provides insights into how such modifications might influence its activity. A systematic study of 42 adenosine analogs as inhibitors of a bacterial DNA adenine (B156593) methyltransferase, CamA, also included screening against a panel of human RNA methyltransferases, including METTL3-14. researchgate.net Although none of the tested compounds showed significant inhibition of METTL3-14 at a concentration of 10 µM, the study highlights that modifications to the adenosine scaffold can be explored to develop selective inhibitors. researchgate.net

Another study modeled the binding of an adenosine analog, compound 6e, to the METTL3 active site, suggesting that the groove extending from the adenosine binding site can accommodate structural modifications. sigmaaldrich.com This suggests that adenosine derivatives with modifications at the ribose, such as a 2'-O-propargyl group, could potentially interact with the METTL3-14 complex. However, without direct experimental evidence, the nature of this interaction—whether inhibitory, agonistic, or neutral—remains speculative. The development of specific inhibitors for METTL3 is an active area of research, with compounds like quercetin (B1663063) and various synthetic molecules being identified through screening and rational design. wikipedia.orguab.edu Future studies screening libraries of modified nucleosides, including this compound, against METTL3-14 would be necessary to determine its specific effects on this key RNA methyltransferase system.

Effects on Nucleic Acid Structure and Function

The modification of the 2'-hydroxyl group of adenosine can have profound effects on the structure and function of nucleic acids into which it is incorporated. These modifications can alter the stability of duplexes and influence the ability of the modified nucleotide to be utilized by polymerases.

Structural Stabilization of Nucleic Acid Duplexes through 2'-Modifications

The thermal stability of nucleic acid duplexes, often measured by the melting temperature (Tm), is a critical factor in many biological processes and biotechnological applications. nih.govmdpi.com Modifications at the 2'-position of the ribose sugar are known to influence duplex stability. google.com

In the case of 2'-O-propargyl modifications, hybridization experiments with non-cross-linked oligonucleotides containing 2'-O-propargylated 2-aminoadenosine (B16350) showed no significant changes in thermal stability compared to those with unmodified adenine. nih.gov This suggests that the mere presence of the 2'-O-propargyl group in a non-cross-linked state does not substantially stabilize or destabilize DNA-DNA or DNA-RNA duplexes. nih.gov

However, when oligonucleotides containing 2'-O-propargylated adenosine at terminal positions are cross-linked with a bifunctional azide (B81097), the resulting duplexes are significantly stabilized, with a reported increase in melting temperature (ΔTm) of up to +29 °C. nih.gov This dramatic increase in stability is attributed to a change in the melting process from a bimolecular duplex to a unimolecular hairpin-like structure. nih.gov

The table below summarizes the change in melting temperature (ΔTm) for various 2'-O-modifications from a study on decameric mixed-sequence oligonucleotides, providing context for the effects of modifications at this position. sigmaaldrich.com

| 2'-O-Modification | ΔTm (°C) per modification (DNA-DNA duplex) |

|---|---|

| 2'-O-propyl | +1.8 |

| 2'-O-methoxyethyl | +2.2 |

| 2'-O-aminopropyl | +0.3 |

Incorporation into Nascent RNA Transcripts by RNA Polymerases

The ability of RNA polymerases to incorporate modified nucleotides into growing RNA transcripts is essential for the synthesis of functionally altered or labeled RNA molecules. The substrate specificity of RNA polymerases, such as the widely used T7 RNA polymerase, allows for the incorporation of a variety of modified nucleoside triphosphates. nih.gov

While direct studies on the incorporation of this compound triphosphate by RNA polymerases are not extensively detailed in the available literature, studies on analogous 2'-modified nucleotides provide strong evidence for its potential as a substrate. For instance, T7 RNA polymerase is known to incorporate ribonucleotides with 2'-O-methyl and 2'-fluoro modifications. Furthermore, some polymerases have been shown to incorporate nucleotides with 2'-O-allyl modifications. Given that the propargyl group is a small, linear alkyne, it is plausible that it would be tolerated by the active site of certain RNA polymerases.

The enzymatic synthesis of RNA containing modified bases is a powerful tool in molecular biology. The successful incorporation of this compound would enable the production of "clickable" RNA, which could then be functionalized with a variety of molecules, such as fluorophores or biotin (B1667282), through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry. This would facilitate the study of RNA localization, interactions, and function. Further research is needed to determine the efficiency and fidelity of this compound triphosphate incorporation by different RNA polymerases.

Limited Research Available on the Direct Role of this compound in Post-Transcriptional Poly(A) Tail Synthesis

Comprehensive searches of available scientific literature have revealed a notable scarcity of direct research specifically investigating the role of this compound in the biochemical and cellular processes of post-transcriptional poly(A) tail synthesis. While the modification of adenosine analogs is a common strategy for studying various biological processes, including transcription and polyadenylation, the focus of published research has been on other, structurally related compounds.

Current research into the monitoring of poly(A) tail dynamics frequently employs adenosine analogs such as N6-Propargyl-Adenosine (N6pA) and 2-Ethynyl-Adenosine (2-EA). These molecules, once converted to their triphosphate forms, have been shown to be substrates for poly(A) polymerase, allowing for their incorporation into the 3' end of mRNA molecules. This incorporation enables the subsequent visualization and analysis of newly synthesized poly(A) tails.

One study detailed the synthesis of a related compound, 8-N3-2′-O-propargyladenosine, as a component of a photo-clickable probe designed for research into calcium signaling pathways. However, the utility of this compound in the context of post-transcriptional mRNA modification was not the focus of this research.

Furthermore, early research from 1971 investigated the use of 2'-O-methyladenosine 5'-triphosphate as a substrate for RNA polymerase. While this study provides insight into how modifications at the 2' position of the ribose sugar can affect nucleic acid synthesis, it does not directly address the activity of this compound with poly(A) polymerase, the key enzyme in post-transcriptional polyadenylation.

Applications of 2 O Propargyladenosine in Advanced Research Techniques

Integration in Click Chemistry for Bioorthogonal Labeling

Click chemistry, a class of reactions that are rapid, specific, and high-yielding, has become an indispensable tool in chemical biology. The alkyne group of 2'-O-propargyladenosine is a perfect substrate for the most common click reaction, the azide-alkyne cycloaddition, enabling the bioorthogonal labeling of RNA. This means that the labeling reaction can proceed within a living system without interfering with native biochemical processes. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

Table 1: Examples of CuAAC Applications with this compound

| Application | Reporter Molecule | Purpose |

|---|---|---|

| RNA Labeling | Cy5-azide | Fluorescent detection of RNA |

| RNA Purification | Biotin-PEG4-picolyl-azide | Affinity capture of RNA |

| Protein-Protein Coupling | Azide-modified proteins | Synthesis of protein multimers |

Bioconjugation Strategies for Macromolecular Analysis

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique for studying macromolecular function. oregonstate.eduwesleyan.edu The incorporation of this compound into RNA provides a versatile platform for a multitude of bioconjugation strategies aimed at analyzing macromolecules. nih.gov

By employing click chemistry (both CuAAC and SPAAC), RNA molecules containing this compound can be conjugated to a wide array of functional molecules. This enables researchers to:

Visualize RNA localization: By attaching fluorescent dyes.

Identify RNA binding partners: By conjugating biotin (B1667282) for pull-down experiments followed by mass spectrometry.

Assemble RNA-protein complexes: For structural and functional studies.

Deliver RNA to specific cells: By attaching targeting ligands.

These strategies have been instrumental in advancing our understanding of RNA's roles in cellular processes. nih.gov The ability to specifically and efficiently modify RNA with such a diverse range of molecules highlights the power of this compound as a tool for macromolecular analysis.

Development of Chemical Probes for Molecular Studies

The unique properties of this compound have facilitated the development of sophisticated chemical probes for interrogating complex molecular interactions. These probes are designed to report on specific biological events or to capture interacting molecules for subsequent identification and characterization.

Design and Synthesis of Photo-Clickable Probes for Protein Identification

To identify the protein binding partners of adenosine (B11128) and its derivatives, researchers have engineered "photo-clickable" probes that combine a photoreactive group and a clickable handle within a single molecule. nih.govresearchgate.netnih.gov A prime example is 8-azido-2'-O-propargyladenosine. nih.gov This probe incorporates an 8-azido group, which is photoactivatable, and the 2'-O-propargyl group for click chemistry. nih.govnih.gov

Upon exposure to UV light, the 8-azido group forms a highly reactive nitrene intermediate that can covalently crosslink to nearby molecules, such as the amino acid residues of a binding protein. nih.govresearchgate.net The propargyl group then allows for the "clicking" of a reporter tag, such as biotin or a fluorophore, to the crosslinked protein-probe complex. nih.govresearchgate.net This two-step approach enables the specific enrichment and identification of proteins that interact with the adenosine analog. nih.gov

Table 2: Components of a Photo-Clickable Probe Based on this compound

| Component | Functional Group | Purpose |

|---|---|---|

| Recognition Element | Adenosine | Binds to target proteins |

| Photoreactive Group | 8-Azido | Covalent crosslinking upon UV activation |

Probes for RNA-Protein Interaction Analysis (e.g., Crosslinking and Immunoprecipitation)

Understanding the intricate network of RNA-protein interactions is crucial for deciphering gene regulation. nih.gov Techniques like Crosslinking and Immunoprecipitation (CLIP or RIP) are powerful methods for identifying the RNA targets of a specific RNA-binding protein (RBP). nih.govspringernature.comnih.govepigenie.comresearchgate.net These methods typically involve crosslinking RNA-protein complexes in vivo, immunoprecipitating the RBP of interest, and then identifying the associated RNA molecules. nih.govnih.gov

The incorporation of this compound into RNA can enhance these methodologies. By introducing a clickable alkyne handle into the RNA, researchers can employ bioorthogonal strategies to improve the efficiency and specificity of RNA-protein complex capture. For instance, after crosslinking and immunoprecipitation, the propargylated RNA can be selectively ligated to an azide-containing reporter molecule, facilitating its detection and analysis. nih.govresearchgate.net This approach can be particularly useful for validating interactions and for developing novel assays to probe the dynamics of RNA-protein interactions in living cells. mdpi.com

Fluorescent Labeling of Nucleic Acids for Cellular Visualization

The ability to visualize nucleic acids within the complex environment of a living cell is crucial for understanding their function and dynamics. This compound serves as a powerful chemical reporter for the fluorescent labeling of newly synthesized RNA. When introduced to cells, it is metabolized into its triphosphate form and incorporated into nascent RNA transcripts by cellular polymerases. The propargyl group, now integrated into the RNA backbone, provides a handle for covalent attachment of fluorescent probes.

The process typically involves a two-step approach:

Metabolic Labeling: Cells are incubated with this compound, which is incorporated into newly synthesized RNA.

Click Chemistry Reaction: The cells are then fixed and permeabilized, allowing for the introduction of an azide-modified fluorescent dye. The copper-catalyzed click reaction specifically and efficiently ligates the fluorescent dye to the propargyl group on the RNA, enabling visualization by fluorescence microscopy.

This technique offers a significant advantage over other methods by providing a bioorthogonal handle for labeling, meaning the reaction is highly specific and does not interfere with native cellular processes.

| Labeling Strategy | Reporter Molecule | Detection Method | Key Features |

| Click Chemistry | This compound | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorescent azide (B81097). | High specificity and efficiency; enables visualization of newly synthesized RNA in situ. |

| Antibody-based | 5-Bromouridine (BrU) | Immunostaining with an anti-BrU antibody conjugated to a fluorophore. | Requires denaturation steps that can alter cellular morphology. |

| Direct Fluorophore Conjugation | Fluorophore-conjugated NTPs | Direct incorporation by polymerases. | Steric hindrance from the fluorophore can reduce incorporation efficiency. |

Role in Advanced Nucleic Acid Research

The unique properties of this compound have made it an invaluable tool for a range of advanced nucleic acid research applications, allowing for precise manipulation and analysis of RNA molecules.

Enzymatic Oligonucleotide Preparation and Site-Specific Modification

The enzymatic synthesis of modified oligonucleotides offers several advantages over traditional chemical synthesis, including milder reaction conditions and the potential for greater sequence fidelity. Research has demonstrated that this compound triphosphate (2'-O-pATP) can be successfully incorporated into oligonucleotides by certain DNA polymerases. nih.gov This opens the door for the enzymatic preparation of RNA molecules with site-specific modifications.

The process involves using a DNA template and a primer, along with a mixture of natural nucleoside triphosphates and 2'-O-pATP. By controlling the sequence of the template, the this compound can be incorporated at specific, predetermined positions within the resulting oligonucleotide. Once incorporated, the propargyl group can be used for subsequent modifications via click chemistry, allowing for the attachment of a wide range of functional groups, such as fluorophores, biotin, or cross-linking agents. nih.gov

| Polymerase | Substrate | Incorporation Efficiency | Reference |

| 9°N DNA Polymerase | 2'-O-propargyl-ATP | Successful incorporation observed | nih.gov |

| Therminator DNA Polymerase | 2'-O-propargyl-ATP | Successful incorporation observed | nih.gov |

Functional Assessment of Modified RNA Precursors (e.g., miRNAs)

MicroRNAs (miRNAs) are small non-coding RNAs that play a critical role in regulating gene expression. Understanding how modifications to miRNA precursors affect their processing and function is a key area of research. While direct studies utilizing this compound to modify miRNA precursors for functional assessment are still emerging, the principle has been established with other modifications. For instance, the introduction of N6-methyladenosine (m6A) into miR-21-5p has been shown to directly affect its silencing potency towards target genes. nih.gov

The ability to site-specifically introduce a modification like the 2'-O-propargyl group into a miRNA precursor would allow researchers to:

Track the processing of the modified precursor into the mature miRNA.

Investigate the impact of the modification on the loading of the miRNA into the RNA-induced silencing complex (RISC).

Assess the effect of the modification on the binding of the mature miRNA to its target mRNA and the subsequent gene silencing efficiency.

This approach holds significant promise for elucidating the role of RNA modifications in the regulation of gene expression by miRNAs.

Methodologies for Studying mRNA Poly(A) Tail Dynamics

The poly(A) tail at the 3' end of messenger RNA (mRNA) plays a crucial role in mRNA stability, translation, and transport. The length of the poly(A) tail is dynamically regulated and can have a profound impact on gene expression. This compound can be used as a chemical reporter to study these dynamics.

By pulse-labeling cells with this compound, newly synthesized poly(A) tails become tagged with the propargyl group. These labeled mRNAs can then be isolated and analyzed using various techniques to determine their poly(A) tail length. This allows for the study of both polyadenylation (the addition of adenine (B156593) residues) and deadenylation (the removal of adenine residues) over time.

| Method | Principle | Information Gained |

| Metabolic Labeling with this compound | Incorporation of the modified nucleotide into newly synthesized poly(A) tails, followed by enrichment and analysis. | Provides a snapshot of poly(A) tail length distribution for a specific population of mRNAs synthesized within a defined time window. |

| Ligation-Mediated Poly(A) Test (LM-PAT) | Ligation of an anchor primer to the 3' end of the poly(A) tail, followed by reverse transcription and PCR. | Measures the poly(A) tail length of specific mRNAs. |

| RNase H-based assays | Hybridization of an oligo(dT) probe to the poly(A) tail, followed by cleavage with RNase H. | Determines the overall length of the poly(A) tail by comparing the mobility of the mRNA before and after cleavage. |

Investigation of 2'-Modifications on RNA Duplex Properties

The stability of RNA duplexes is critical for many biological processes, including the recognition of target mRNAs by miRNAs and siRNAs. Chemical modifications to the 2'-position of the ribose can significantly impact the thermodynamic stability of these duplexes. While specific thermodynamic data for this compound is not extensively documented, studies on related N6-propargyladenosine provide valuable insights. The introduction of an N6-propargyl group has been shown to destabilize RNA duplexes. oup.com

The table below presents thermodynamic data for an RNA duplex containing an N6-propargyladenosine (A*) modification, highlighting the change in Gibbs free energy (ΔΔG°37), enthalpy (ΔΔH°), and entropy (ΔΔS°) compared to the unmodified duplex. The negative value for ΔΔG°37 indicates a less stable duplex.

| Duplex Sequence (5'-3') | Tm (°C) | ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔΔG°37 (kcal/mol) |

| GCAUGC/GCAUGC (Unmodified) | 58.6 | -8.5 | -54.3 | -147.7 | N/A |

| GCA*UGC/GCAUGC (N6-propargyl-A) | 53.8 | -7.5 | -51.6 | -142.2 | +1.0 |

| Data adapted from studies on N6-propargyladenosine and may not be fully representative of this compound. |

Contributions to Drug Discovery Research Tools

The unique chemical properties of this compound and its analogs have positioned them as valuable tools in drug discovery. The ability to introduce a "clickable" handle into nucleic acids and related molecules facilitates the development of novel probes and assays for target identification and validation.

A notable example is the development of a photo-clickable analog, 8-azido-2'-O-propargyladenosine. nih.gov This bifunctional molecule combines a photo-reactive group (8-azido) and a clickable moiety (2'-O-propargyl) within the same adenosine scaffold. Such probes can be used in photoaffinity labeling experiments to identify proteins that interact with adenosine-containing molecules. nih.govmdpi.com Upon photoactivation, the azido (B1232118) group forms a covalent bond with nearby interacting proteins, and the propargyl group allows for the subsequent attachment of a reporter tag (e.g., biotin) for enrichment and identification by mass spectrometry. scispace.com

This approach provides a powerful strategy for:

Utility in Structure-Activity Relationship (SAR) Studies of Nucleoside Analogs

This compound serves as a valuable molecular scaffold in structure-activity relationship (SAR) studies of nucleoside analogs. The introduction of the propargyl group at the 2'-position of the ribose sugar allows for systematic exploration of how modifications at this site influence the biological activity of the resulting compounds. The terminal alkyne of the propargyl group is particularly useful as it provides a handle for further chemical modifications via "click chemistry," enabling the rapid synthesis of a diverse library of analogs for SAR analysis.

In the context of adenosine receptor (AR) ligands, SAR studies have explored how substitutions at various positions of the adenosine scaffold, including the C2 and N6 positions of the adenine base and the ribose moiety, affect receptor affinity and selectivity. For instance, studies on 2-alkynyl and 2-arylalkynyl adenine derivatives have demonstrated that modifications at the C2 position can significantly impact selectivity for the A3 adenosine receptor. rsc.orgnih.gov While these studies focus on the adenine base, the principles of SAR are directly applicable to modifications on the sugar ring. By keeping the core this compound structure constant and varying other parts of the molecule, researchers can systematically probe the spatial and electronic requirements of the target binding site.

A key aspect of SAR is understanding how specific functional groups contribute to a molecule's agonist or antagonist properties. Research on cyclic ADP-ribose (cADPR) analogs, which are important signaling molecules, illustrates this principle. The synthesis and evaluation of 2'-O-propargyl-cADPR revealed that this modification resulted in an agonist that elicited Ca2+ release. nih.gov In contrast, other modifications at different positions of the cADPR molecule have been shown to produce antagonists. nih.gov This differential activity highlights the importance of the 2'-position in modulating the functional outcome of receptor binding and underscores the utility of this compound as a starting point for developing potent and selective modulators of biological targets.

The table below summarizes the impact of modifications on adenosine analogs in the context of SAR studies.

| Compound/Analog Class | Modification | Biological Target | Observed Effect on Activity |

| 2-Arylalkynyl-adenine derivatives | C2-((5-chlorothiophen-2-yl)ethynyl) group | Human A3 Adenosine Receptor | High selectivity and antagonism rsc.orgnih.gov |

| 2'-O-propargyl-cADPR | 2'-O-propargyl group on the ribose | cADPR binding proteins | Agonist activity (Ca2+ release) nih.gov |

| 8-N3-cADPR | 8-azido group on the adenine base | cADPR binding proteins | Antagonist activity nih.gov |

Application in Pre-clinical In Vitro Studies for Compound Evaluation

In the realm of pre-clinical research, this compound and its derivatives are employed in various in vitro assays to evaluate the potency and mechanism of action of new chemical entities. The unique chemical properties of the propargyl group make it particularly suitable for the development of high-throughput screening (HTS) assays.

One significant application is in the development of competitive binding assays, often utilizing fluorescence polarization (FP). In a typical FP-based assay, a fluorescently labeled version of this compound (a "tracer") is designed to bind to a specific biological target, such as a kinase or an adenosine receptor. This binding results in a high fluorescence polarization value because the larger complex tumbles more slowly in solution. When a test compound from a screening library is introduced, it may compete with the tracer for binding to the target. If the test compound has a higher affinity, it will displace the fluorescent tracer, which will then tumble more rapidly, leading to a decrease in the fluorescence polarization signal. nih.govnih.gov This method allows for the rapid screening of large numbers of compounds to identify potential "hits" that interact with the target of interest.

Furthermore, the propargyl group's utility in click chemistry enables the creation of customized assay reagents. For example, this compound can be tethered to a solid support or a reporter molecule to facilitate the study of drug-target interactions. These assays are crucial in the hit-to-lead and lead optimization phases of drug discovery, where they are used to determine key parameters such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) of candidate compounds.

The table below outlines the principles of using this compound derivatives in common preclinical in vitro assays.

| Assay Type | Principle | Role of this compound Derivative | Endpoint Measured |

| Fluorescence Polarization (FP) Competition Assay | A fluorescently labeled ligand (tracer) binds to a target protein, resulting in high FP. A competing compound displaces the tracer, causing a decrease in FP. nih.gov | Serves as the basis for the fluorescent tracer. | Change in fluorescence polarization, indicating displacement of the tracer. |

| Enzyme-Linked Immunosorbent Assay (ELISA)-style Binding Assay | An immobilized target protein binds to a biotinylated ligand derived from this compound. A competing compound inhibits this binding. | The biotinylated ligand that binds to the target. | Colorimetric or chemiluminescent signal, inversely proportional to the competitor's binding affinity. |

| Click Chemistry-Based Target Engagement Assay | A this compound-based probe is used to covalently label its target protein in a cellular lysate. A competing compound will reduce the labeling. | The alkyne-containing probe for target labeling via click chemistry. | Detection of the labeled protein (e.g., by fluorescence or Western blot), indicating target engagement by the competitor. |

Development of Molecular Tools for Understanding Biological Targets

The chemical structure of this compound makes it an excellent building block for the creation of sophisticated molecular tools designed to investigate the function and interactions of biological targets. The bio-orthogonal nature of the propargyl group's alkyne moiety is central to this application, as it can undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions. This allows for the attachment of various functional tags, such as fluorophores, biotin, or photoaffinity labels, without interfering with the compound's biological activity.

A prominent example is the synthesis of photo-clickable adenosine analogs. By combining the propargyl group at the 2'-position with a photoactive group, such as an azido group at the 8-position of the adenine ring (e.g., 8-N3-2'-O-propargyladenosine), researchers can create bifunctional probes. nih.govnih.gov These probes can be used to identify the binding partners of adenosine and its derivatives within a complex biological system. Upon binding to its target, the probe can be covalently cross-linked to the protein by UV irradiation. Subsequently, the propargyl group can be used to "click" on a reporter tag, such as biotin for affinity purification or a fluorophore for visualization, allowing for the identification and characterization of the target protein.

These molecular tools are invaluable for target identification and validation, which are critical early steps in the drug discovery process. They enable researchers to confirm that a potential drug candidate interacts with its intended target in a cellular context and to uncover potential off-target effects. The ability to synthesize these probes from a versatile scaffold like this compound accelerates the development of chemical biology approaches to understanding complex biological processes.

The table below details the components and applications of molecular tools derived from this compound.

| Molecular Tool | Key Functional Groups | Mechanism of Action | Application |

| Photo-clickable Probe | 2'-O-propargyl group, 8-azido group | Binds to the target, UV cross-linking via the azido group, followed by click chemistry attachment of a reporter tag to the alkyne. nih.govnih.gov | Identification of protein binding partners for adenosine nucleotides. |

| Affinity-Based Probe | 2'-O-propargyl group | Binds to the target, followed by click chemistry attachment of a biotin tag to the alkyne for pull-down experiments. | Isolation and identification of target proteins from cell lysates. |

| Fluorescent Probe | 2'-O-propargyl group | Binds to the target, followed by click chemistry attachment of a fluorophore to the alkyne. | Visualization of the subcellular localization of the target protein. |

Strategic Use in Computational Chemistry for Lead Compound Identification

In the field of computational chemistry and computer-aided drug design (CADD), this compound can be strategically employed as a reference structure for the identification of novel lead compounds. nih.govnih.gov Its known biological activity and defined chemical structure make it a valuable asset in both ligand-based and structure-based virtual screening approaches.

In ligand-based virtual screening, a 3D pharmacophore model can be generated based on the key chemical features of this compound that are essential for its biological activity. This model, which typically includes hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, is then used as a filter to search large virtual libraries of chemical compounds. Compounds from the library that match the pharmacophore model are identified as potential "hits" and are prioritized for further experimental testing. This approach is particularly useful when the 3D structure of the biological target is unknown.

In structure-based virtual screening, if the crystal structure of the target protein is available, molecular docking simulations can be performed. This compound can be docked into the binding site of the target to understand its binding mode and key interactions. This information can then be used to guide the docking of large compound libraries. The docking scores and predicted binding poses of the library compounds are evaluated to identify those that are most likely to bind to the target with high affinity. For example, in the search for adenosine kinase inhibitors, virtual screening protocols that combine pharmacophore modeling and docking have been developed to identify novel scaffolds. nih.gov this compound could serve as a valuable reference compound in such a workflow.

The strategic use of this compound in these computational methods significantly enhances the efficiency of the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.

The table below summarizes the strategic applications of this compound in computational chemistry.

| Computational Method | Role of this compound | Objective | Outcome |

| Pharmacophore Modeling | Template molecule for generating a 3D pharmacophore model based on its key chemical features. | To identify novel compounds with similar essential features for biological activity. | A filtered list of "hit" compounds from a virtual library that match the pharmacophore. |

| Structure-Based Virtual Screening (Molecular Docking) | Reference ligand to validate the docking protocol and to understand the key interactions within the target's binding site. nih.gov | To identify compounds that are predicted to bind to the target with high affinity and a favorable binding mode. | A ranked list of candidate compounds based on their docking scores and predicted interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | A member of the training set of compounds used to build a predictive model relating chemical structure to biological activity. | To develop a statistical model that can predict the activity of new, untested compounds. | A predictive QSAR model that can guide the design of more potent analogs. |

Future Directions and Emerging Research Avenues

Expanding Bioorthogonal Chemistry Applications in Complex Biological Environments

The utility of 2'-o-Propargyladenosine as a chemical reporter is intrinsically linked to the power of bioorthogonal chemistry, which allows for the study of biomolecules in their native environments without interfering with biological processes. the-scientist.comresearchgate.net The propargyl group serves as a handle for "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of various reporter molecules, such as fluorophores or biotin (B1667282), to adenosine-containing biomolecules. nih.govresearchgate.net

Future research is poised to expand the application of this compound in increasingly complex biological settings, moving from cell lysates to living cells and whole organisms. researchgate.netreading.ac.uknih.gov A significant area of development will be the optimization of reaction conditions to enhance efficiency and biocompatibility, particularly in minimizing the toxicity of the copper catalyst in in vivo applications. researchgate.net This could involve the development of new ligands for the copper catalyst or the increased use of strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a metal catalyst. nih.gov

The ability to introduce this compound into specific cellular components will allow for the spatiotemporal tracking of adenosine-containing molecules. For instance, its incorporation into nascent RNA transcripts can provide insights into RNA synthesis, localization, and degradation dynamics within living cells. nih.gov Similarly, its use in activity-based protein profiling (ABPP) can help in identifying and characterizing adenosine-binding proteins in their native context. semanticscholar.orgnih.gov

| Application Area | Bioorthogonal Reaction | Key Advantage in Complex Environments | Future Research Focus |

| RNA Labeling | CuAAC, SPAAC | High specificity and minimal perturbation of biological systems. | Improving in vivo reaction efficiency and reducing catalyst toxicity. |

| Protein Profiling | CuAAC | Covalent labeling of active enzymes for functional studies. | Development of probes with enhanced cell permeability and target specificity. |

| In Vivo Imaging | Click Chemistry | Enables visualization of biological processes in whole organisms. | Design of brighter, more photostable fluorophores for deep-tissue imaging. |

Development of Novel Probes for Advanced Cellular and Molecular Imaging

The propargyl group of this compound is a versatile anchor for the development of sophisticated probes for advanced imaging modalities. semanticscholar.orgnih.gov By clicking fluorescent dyes onto this compound that has been incorporated into biomolecules, researchers can visualize and track these molecules within cells with high resolution. wiley.com

A promising future direction lies in the creation of "smart" or "turn-on" fluorescent probes. These probes are designed to be non-fluorescent until they react with their target via the click reaction, thereby minimizing background noise and enhancing signal specificity. nih.gov This is particularly valuable for imaging low-abundance biomolecules.

Furthermore, the integration of this compound-based probes with super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), will enable the visualization of cellular structures and molecular interactions at the nanoscale. nih.govpromega.comnih.gov This will provide unprecedented insights into the organization and dynamics of adenosine-containing molecules in subcellular compartments. nih.gov

Researchers are also exploring the development of bifunctional probes. For example, a probe could contain both a fluorescent reporter for imaging and a photo-crosslinking group to identify interacting partners. A photo-clickable analog, 8-N3-2′-O-propargyladenosine, has been synthesized to serve as a scaffold for creating probes to identify proteins that interact with adenosine (B11128) nucleotides. nih.govnih.gov Another area of interest is the development of PET (Positron Emission Tomography) imaging agents based on adenosine receptor ligands, which could have applications in oncology and neurology. nih.govresearchgate.netresearchgate.net

| Probe Type | Imaging Modality | Key Feature | Emerging Application |

| Fluorescent Probes | Confocal & Super-Resolution Microscopy | High signal-to-noise ratio and specificity. | Real-time tracking of single molecules in living cells. |

| "Turn-On" Probes | Fluorescence Microscopy | Low background fluorescence. | Imaging of low-abundance biomolecules. |

| Bifunctional Probes | Imaging and Proteomics | Combines imaging with target identification. | Mapping protein-RNA interaction networks. |

| PET Tracers | PET Imaging | Non-invasive in vivo imaging. | Tumor imaging and neurological disease diagnostics. |

Refinements in Nucleic Acid Engineering for Functional and Structural Studies

One key area of refinement is the use of this compound in chemical probing techniques to study RNA structure. For example, in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE), the reactivity of the 2'-hydroxyl group to acylating agents provides information about the local nucleotide flexibility, which is related to RNA secondary and tertiary structure. cdc.govnih.govnih.govresearchgate.netumich.edu By incorporating this compound, the alkyne handle can be used to enrich for probed RNA molecules, enhancing the sensitivity and specificity of the technique.

Future research will focus on developing new polymerases that can more efficiently incorporate this compound and other modified nucleotides, expanding the toolkit for nucleic acid engineering. mdpi.com This will facilitate the synthesis of complex, functional nucleic acid structures with tailored properties. Additionally, the combination of enzymatic incorporation of this compound with advanced sequencing and computational modeling techniques will provide a more comprehensive understanding of the relationship between nucleic acid structure and function. nih.gov

| Technique | Purpose | Advantage of using this compound | Future Refinement |

| Enzymatic Oligonucleotide Synthesis | Site-specific modification of DNA/RNA. | Provides a handle for post-synthetic labeling. | Engineering polymerases for broader substrate scope. |

| Chemical Probing (e.g., SHAPE) | Analysis of RNA structure. | Enables enrichment of modified RNA fragments. | Integration with high-throughput sequencing for transcriptome-wide analysis. |

| SELEX (Systematic Evolution of Ligands by Exponential Enrichment) | Development of aptamers. | Allows for the selection of aptamers with enhanced properties. | Creation of aptamers with novel functionalities for therapeutic and diagnostic applications. |

Strategic Integration in Early-Stage Drug Discovery Workflows and Target Validation

The principles of chemical biology that underpin the use of this compound are also highly relevant to drug discovery and target validation. Chemical probes are essential tools for identifying and validating new drug targets. nih.gov While this compound itself is not a drug, its utility in probe development can be strategically integrated into early-stage drug discovery workflows.

A key application is in activity-based protein profiling (ABPP), a technique used to study the activity of entire enzyme families in complex biological samples. semanticscholar.orgnih.govrsc.orgwikipedia.org By designing activity-based probes that mimic adenosine and incorporate a propargyl group, researchers can identify and profile adenosine-binding enzymes that may be relevant drug targets. The alkyne handle allows for the subsequent attachment of a reporter tag for visualization or an affinity tag for enrichment and identification by mass spectrometry.

A related compound, O-propargyl-puromycin (OPP), is used to label and identify newly synthesized proteins, providing a powerful tool for studying translational regulation. nih.govjenabioscience.com This approach, known as nascent proteome profiling, can be used to understand how cells respond to drug candidates at the level of protein synthesis. The success of OPP highlights the potential for developing similar propargyl-containing probes based on other nucleosides, including this compound, to investigate different aspects of cellular metabolism and signaling.

Future efforts will likely focus on the development of this compound-based probes for target deconvolution, the process of identifying the specific molecular target of a drug candidate. By attaching a this compound analog to a drug molecule, researchers can use click chemistry to "fish out" its binding partners from a cell lysate, thereby validating its mechanism of action.

| Drug Discovery Stage | Application of this compound-based tools | Potential Impact |

| Target Identification | Activity-based protein profiling (ABPP) with adenosine-mimicking probes. | Identification of novel adenosine-binding enzymes as potential drug targets. |

| Target Validation | Development of chemical probes to modulate the activity of specific targets in cells. | Confirmation of a target's role in a disease process. |

| Hit-to-Lead Optimization | Probes for studying target engagement and mechanism of action of lead compounds. | Facilitating the development of more potent and selective drug candidates. |

| Translational Research | Imaging probes for visualizing target expression and drug distribution in preclinical models. | Bridging the gap between preclinical and clinical studies. |

Q & A

Q. How can researchers optimize the synthesis of 2'-O-Propargyladenosine to improve yield and purity?

Methodological considerations include adjusting reaction conditions (e.g., solvent polarity, temperature, and catalyst concentration) and employing purification techniques such as reverse-phase HPLC or silica gel chromatography. Analytical validation via -NMR (e.g., monitoring propargyl proton signals at δ 2.5–3.0 ppm) and mass spectrometry ensures structural fidelity. Replicating protocols with controlled variables (e.g., anhydrous environments) minimizes side reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound post-synthesis?

Key techniques include:

- - and -NMR to confirm propargyl group attachment and sugar conformation.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- IR spectroscopy to validate alkyne C≡C stretches (~2100–2260 cm). Cross-referencing with literature data and using deuterated solvents (e.g., DMSO-d) ensures reproducibility .

Q. What assays are standard for evaluating this compound incorporation into RNA strands?

Radiolabeling (e.g., -ATP) followed by gel electrophoresis or HPLC analysis quantifies incorporation efficiency. In vitro transcription assays with T7 RNA polymerase and competition studies with natural nucleotides (e.g., ATP) provide kinetic parameters (, ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different cell lines?

Strategies include:

- Controlled Replication : Standardize cell culture conditions (e.g., passage number, media composition).

- Orthogonal Assays : Compare results from fluorescence-based viability assays (e.g., MTT) with ATP-level quantification (e.g., luminescence).

- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., cell line genetic drift, batch effects in reagents) .

Q. What methodologies mitigate off-target effects in live-cell RNA labeling using this compound?

- Quenchers : Use copper-free click chemistry reagents (e.g., DBCO-fluorophores) to reduce cytotoxicity.

- Knockdown Controls : CRISPR/Cas9-mediated silencing of target RNA to confirm labeling specificity.

- Biodistribution Studies : Track intracellular localization via confocal microscopy to differentiate target vs. non-target interactions .

Q. How can hypothesis-driven research explore this compound’s dual role in RNA modification and cytotoxicity?

Design experiments comparing:

- Wild-type vs. RNA-editing enzyme knockout cells (e.g., ADAR1) to assess metabolic dependency.

- Multi-omics Profiling : Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map metabolic perturbations.

- Dose-Response Curves : Establish thresholds for therapeutic vs. toxic concentrations using primary vs. cancer cell lines .

Q. What strategies reconcile conflicting IC values for this compound in antiviral studies?

- Assay Harmonization : Use standardized viral titers and host-cell viability metrics.

- Time-Course Experiments : Evaluate temporal effects on viral replication cycles.

- Cross-Validation : Compare results across orthogonal platforms (e.g., plaque assays vs. qPCR quantification) .

Methodological Frameworks

Q. How should literature reviews identify gaps in understanding this compound’s metabolic stability?

Apply the PICO framework (Population: mammalian cell models; Intervention: metabolic inhibitors; Comparison: natural adenosine; Outcome: half-life quantification). Systematically search databases (PubMed, SciFinder) using Boolean terms like "this compound AND metabolism NOT industrial" and filter by studies with LC-MS validation .

Q. What experimental designs address low reproducibility in propargyl group reactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.